molecular formula C16H11NO2 B1144300 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)- CAS No. 17606-70-1

5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-

Cat. No. B1144300
CAS RN: 17606-70-1
M. Wt: 249.26
InChI Key:
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Description

5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, also known as 5-oxo-2-phenyl-4-phenylmethyleneoxazolone, is an organic compound belonging to the oxazolone family. It is a heterocyclic compound with a five-membered ring that contains two nitrogen atoms, an oxygen atom and two carbon atoms. The compound has been widely studied for its various applications in synthetic organic chemistry, pharmaceuticals and medical research.

Scientific Research Applications

  • Nonlinear Optical Properties : A study by Murthy et al. (2010) synthesized new compounds of 5(4H)-Oxazolones and investigated their nonlinear optical properties using Z-scan techniques. They found these compounds have potential applications in photonics and electronics due to their large nonlinearity originating from extensively delocalized π-electron distribution (Murthy et al., 2010).

  • Synthesis of Fused Pyrimidines : Kočevar et al. (1993) demonstrated that 5(4H)-Oxazolone derivatives can be used to synthesize fused pyrimidines, indicating their utility in organic and medicinal chemistry (Kočevar et al., 1993).

  • Synthesis of Cyclopropane Derivatives : Clerici et al. (1999) utilized 5(4H)-Oxazolones for the preparation of cyclopropanated compounds, which are useful in the synthesis of amino acid derivatives (Clerici et al., 1999).

  • Fluorescent Analogs and Conjugates : Research by Kóczán et al. (2001) synthesized fluorescent analogs of 5(4H)-Oxazolone, demonstrating their potential in the study of cellular compartments and biological systems (Kóczán et al., 2001).

  • Skin Sensitization Studies : A study by Natsch et al. (2010) explored the skin sensitization potency of oxazolone, providing insights into its chemical reactivity with proteins, which is crucial for understanding allergic reactions (Natsch et al., 2010).

  • Peptide Reactivity : The reactivity of 5(4H)-Oxazolones with amines was studied by Blasco et al. (1988), contributing to the understanding of its behavior in peptide synthesis (Blasco et al., 1988).

  • Bioactive Small Molecules : Mavridis et al. (2020) reported the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones and their benzamides, exploring their potential as bioactive small molecules with applications in drug discovery (Mavridis et al., 2020).

  • Two-Photon Absorption Properties : Rodrigues et al. (2012) synthesized new fluorescent oxazolone derivatives with high two-photon absorption cross-sections, indicating their potential in nonlinear optics and fluorescence applications (Rodrigues et al., 2012).

properties

IUPAC Name

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDOKJVMHZUBTN-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842-74-0
Record name Hippuric-benzaldehyde azalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Q & A

A1: Researchers attempting to replicate the synthesis of 3-substituted pyruvic acids by reacting 4-Benzylidene-2-phenyl-2-oxazolin-5-one with formic acid were unable to obtain the claimed α-oxocarboxylic acid product [, ]. Instead, they observed primarily starting material and some hydrolysis product (2-benzoylaminocinnamic acid) after short reaction times. Prolonged heating yielded predominantly 2-benzoylaminocinnamic acid, with no detectable CO evolution, contrary to what would be expected if the reaction proceeded as initially described [, ].

Q1: What is the significance of the differing results observed in the attempted synthesis of 3-substituted pyruvic acids?

A1: The inability to replicate the initial findings highlights the importance of reproducibility in scientific research. The discrepancies could be attributed to various factors, such as differences in reaction conditions, purity of reagents (particularly the formic acid), or even subtle variations in experimental procedures. Further investigation and clarification are necessary to determine the true course of the reaction between 4-Benzylidene-2-phenyl-2-oxazolin-5-one and formic acid and to validate the original claims.

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